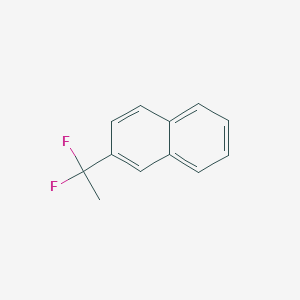

2-(1,1-Difluoroethyl)naphthalene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

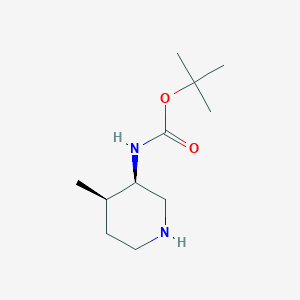

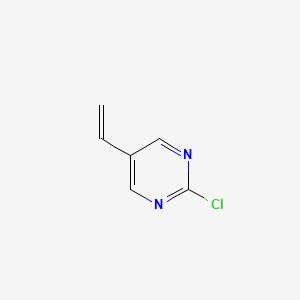

“2-(1,1-Difluoroethyl)naphthalene” is a chemical compound that consists of a naphthalene core with a difluoroethyl group attached to its second carbon atom . It is commonly used as a building block in organic chemistry and can be employed in the synthesis of various pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of “2-(1,1-Difluoroethyl)naphthalene” involves complex chemical reactions. One study suggests that it can be synthesized directly through Suzuki coupling reaction between 2,6-dibromonaphthalene and boric acid intermediate . Another study indicates that it can be produced by reacting naphthalene with formaldehyde and HCl in the presence of ZnCl2 .

Molecular Structure Analysis

The molecular formula of “2-(1,1-Difluoroethyl)naphthalene” is C12H10F2 . It has an average mass of 192.205 Da and a mono-isotopic mass of 192.075058 Da .

Chemical Reactions Analysis

Naphthalene and its derivatives, including “2-(1,1-Difluoroethyl)naphthalene”, are more reactive than benzene in both substitution and addition reactions . They undergo various reactions such as nitration, sulphonation, halogenation, Friedel-Craft alkylation, and acylation .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1,1-Difluoroethyl)naphthalene” include a density of 1.1±0.1 g/cm3, a boiling point of 268.9±25.0 °C at 760 mmHg, and a flash point of 96.3±11.0 °C . It also has a molar refractivity of 53.5±0.3 cm3 .

科学研究应用

Supramolecular Chemistry and Molecular Switching Devices

Naphthalene diimides are extensively used in supramolecular chemistry. They form the basis of host-guest complexes and molecular switching devices, including catenanes and rotaxanes. This application is significant for the development of advanced materials and nanotechnology (Kobaisi et al., 2016).

Sensors and Gelators

NDIs have been employed as sensors and gelators for sensing aromatic systems. Their unique chemical structure allows them to interact with various compounds, making them useful in detecting specific chemicals or environmental conditions (Bhosale, Jani, & Langford, 2008).

Catalysis and Anion-π Interactions

The role of NDIs in catalysis, especially through anion-π interactions, is a notable area of research. These interactions are crucial in various chemical processes and can lead to the development of more efficient and environmentally friendly catalysts (Kobaisi et al., 2016).

Photovoltaic Devices and Artificial Photosynthesis

Core-substituted naphthalene diimides (cNDIs) are being researched for their potential in solar cell technology and artificial photosynthesis. Their unique properties could lead to more efficient ways of harnessing solar energy (Bhosale, Jani, & Langford, 2008).

Fluorescence Microscopy and Biological Imaging

Certain naphthalene derivatives are used as fluorescent dyes in biological imaging. They are particularly useful in fluorescence microscopy due to their solvent polarity and viscosity-sensitive properties, allowing for high-resolution imaging in biological contexts (Jacobson et al., 1996).

Environmental Applications

Naphthalene and its derivatives are also significant in environmental science, particularly in understanding the atmospheric reactions and degradation processes of polycyclic aromatic hydrocarbons (PAHs) (Sasaki, Aschmann, Kwok, Atkinson, & Arey, 1997).

Biodegradation Research

Stable isotope probing, a technique used in biodegradation research, has been applied to study naphthalene catabolism in complex microbial communities. This application is crucial for understanding the environmental impact and breakdown of naphthalene compounds (Wackett, 2004).

属性

IUPAC Name |

2-(1,1-difluoroethyl)naphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2/c1-12(13,14)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXONBWDKWZKXMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2C=C1)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,1-Difluoroethyl)naphthalene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(sec-Butyl)phenoxy]piperidine](/img/structure/B1391320.png)

![1-{4-[4-(3-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone](/img/structure/B1391321.png)

![3-[2-(3-Fluorophenoxy)ethyl]piperidine](/img/structure/B1391323.png)

![3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1391332.png)

![Imidazo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B1391334.png)

![4-{[(3-Methylphenyl)sulfanyl]methyl}aniline](/img/structure/B1391340.png)

![6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one](/img/structure/B1391341.png)